molecular formula C10H11N B076856 4-Isopropylbenzonitrile CAS No. 13816-33-6

4-Isopropylbenzonitrile

Cat. No. B076856
CAS RN: 13816-33-6
M. Wt: 145.2 g/mol
InChI Key: YFDJCWXBKWRDPW-UHFFFAOYSA-N
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Description

4-Isopropylbenzonitrile belongs to the class of organic compounds characterized by a benzonitrile moiety substituted with an isopropyl group. This structural configuration suggests a compound with specific chemical and physical properties, useful in various organic synthesis reactions and potentially as a precursor for material science applications.

Synthesis Analysis

The synthesis of compounds similar to 4-Isopropylbenzonitrile, such as derivatives of benzonitrile, often involves halogenation, followed by cyanation reactions. For example, the synthesis of 4-(trichlorosilylmethyl)benzonitrile starts from 4-(bromomethyl)benzonitrile and trichlorosilane, showcasing a method for introducing nitrile groups onto aromatic rings (Grüniger & Calzaferri, 1979).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Isopropylbenzonitrile, such as 4-aminobenzonitrile, has been studied extensively. These studies reveal how substituents affect the electronic distribution and molecular geometry, influencing the compound's reactivity and physical properties. For instance, deprotonation of hydroxybenzonitriles leads to significant structural changes, indicating the impact of functional groups on the aromatic system's stability (Georgieva, Angelova, & Binev, 2004).

Chemical Reactions and Properties

The chemical reactivity of benzonitrile derivatives, including potential reactions of 4-Isopropylbenzonitrile, involves interactions with nucleophiles and electrophiles, highlighting their versatile role in organic synthesis. The fluorescence enhancement in substituted aminostilbenes illustrates the effect of structural modifications on chemical behavior (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

Investigations into the physical properties of closely related compounds provide insights into 4-Isopropylbenzonitrile's potential characteristics. Studies on 4-aminobenzonitrile reveal the influence of substituents on solvation and spectral properties, indicating how molecular structure affects physical behaviors (Alejandro, Fernández, & Castaño, 2002).

Chemical Properties Analysis

The chemical properties of benzonitrile derivatives are significantly influenced by their molecular structure. For instance, the interaction of 4-aminobenzonitrile with water highlights the role of hydrogen bonding in determining solubility and reactivity, which could be relevant for understanding the behavior of 4-Isopropylbenzonitrile in various solvents and conditions (Sakota, Yamamoto, Ohashi, Saeki, Ishiuchi, Sakai, Fujii, & Sekiya, 2001).

Scientific Research Applications

  • Thermophysical Properties : A study by Jiménez et al. (2002) in "Thermochimica Acta" explored the thermophysical behavior of nitrobenzonitriles (including 4-Isopropylbenzonitrile) as a function of temperature, using differential scanning calorimetry. This research is crucial for understanding the thermal properties and phase transitions of these compounds (Jiménez et al., 2002).

  • Biochemical Interactions : Nihei and Kubo (2019) identified 4-Isopropylbenzonitrile as a partial inhibitor of mushroom tyrosinase, an enzyme involved in melanin synthesis, in their research published in the "International Journal of Biological Macromolecules". This finding could have implications for the development of treatments for hyperpigmentation disorders (Nihei & Kubo, 2019).

  • Material Science : Research on the solubility of various benzonitriles, including 4-Nitrobenzonitrile, in different solvent mixtures provides critical data for industrial processes, as demonstrated by Wanxin et al. (2018) in the "Journal of Chemical & Engineering Data". These findings are significant for the pharmaceutical and chemical industries in terms of material processing and formulation (Wanxin et al., 2018).

Safety And Hazards

4-Isopropylbenzonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDJCWXBKWRDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047440
Record name 4-Isopropylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbenzonitrile

CAS RN

13816-33-6
Record name 4-(1-Methylethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13816-33-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylbenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isopropylbenzonitrile
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Record name 4-isopropylbenzonitrile
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Record name 4-ISOPROPYLBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
K Nihei, I Kubo - International journal of biological macromolecules, 2019 - Elsevier
… Using the same method as for 4-isopropylbenzonitrile, we analyzed the residual activities within their dose-response curves, which indicated that all the mono-methylated benzonitriles …
Number of citations: 14 www.sciencedirect.com
F Yoshii, Y Yamada, T Hoshi, H Hagiwara - Chemical senses, 2002 - academic.oup.com
It is important to select odorous molecules for experiments on olfaction and for the development of an electronic nose. Odorous molecules having a small number of conformers, namely …
Number of citations: 15 academic.oup.com
M Nikoorazm, P Moradi, N Noori - Journal of Porous Materials, 2020 - Springer
In this study, ordered structure with a hexagonal arrangement MCM-41 was synthesized and functionalized with L-cysteine group and further palladium particles has been supported on …
Number of citations: 37 link.springer.com
J Chen, J Yao, XX Li, Y Wang, W Song, KB Cho… - ACS …, 2022 - ACS Publications
… (d) Plot of the percentages of 18 O-incorporation into 4-(1-hydroxy-1-methylethyl)benzonitrile 27b against the amounts of H 2 18 O in the catalytic oxidation of 4-isopropylbenzonitrile …
Number of citations: 11 pubs.acs.org
CJ Drayton, WT Flowers, RN Haszeldine… - Journal of the Chemical …, 1975 - pubs.rsc.org
Hexafluoropropene reacts with pentafluorobenzonitrile in the presence of caesium fluoride to give two mono-(2- and 4-), two di-(2,4- and 2,5-), and two tri-(2,4,5- and 2,4,6-)(…
Number of citations: 6 pubs.rsc.org
S Sharma, R Pradhan, A Manickavasagan… - Food and Bioproducts …, 2021 - Elsevier
The effects of enzymes like alcalase, papain and trypsin generates protein hydrolysates (PH-Ala, PH-Pap and PH-Tryp, respectively) from protein fraction (PF) of corn distillers solubles, …
Number of citations: 11 www.sciencedirect.com
I Khan, LM Seebald, NM Robertson, MV Yigit… - Chemical …, 2017 - pubs.rsc.org
… In order to demonstrate that the activation of siRNA is highly specific to tetrazine addition, the cells were treated with a tetrazine precursor; 4-isopropylbenzonitrile; which didn't decrease …
Number of citations: 32 pubs.rsc.org
LO Khafizova, MG Shaibakova… - ChemistrySelect, 2018 - Wiley Online Library
A new one‐pot catalytic synthesis of tetrasubstituted pyrazines based on reaction of nitriles with EtAlCl 2 in the presence of metallic Mg and the Cp 2 TiCl 2 catalyst with good yields (60‐…
R Nadimpalli - J. Med. Chem, 1998 - academia.edu
… 2-Nitro-4-isopropylbenzonitrile (4.3 g, 22.6 mmol) was refluxed overnight in a mixture ofwater-acetic acid- H2S04 (2: 1:1, 60 mL). The reaction mixture was poured onto ice water (200 …
Number of citations: 2 www.academia.edu
SJ Hays, BW Caprathe, JL Gilmore… - Journal of medicinal …, 1998 - ACS Publications
… 2-Nitro-4-isopropylbenzonitrile (4.3 g, 22.6 mmol) was refluxed overnight in a mixture of water−acetic acid−H 2 SO 4 (2:1:1, 60 mL). The reaction mixture was poured onto ice water (200 …
Number of citations: 177 pubs.acs.org

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